N-[(E)-2-(4-bromophenyl)sulfonyl-2-nitroethenyl]-2,4-difluoroaniline
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Overview
Description
N-[(E)-2-(4-bromophenyl)sulfonyl-2-nitroethenyl]-2,4-difluoroaniline is a complex organic compound characterized by the presence of bromine, fluorine, sulfonyl, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-2-(4-bromophenyl)sulfonyl-2-nitroethenyl]-2,4-difluoroaniline typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromobenzenesulfonyl chloride, 2,4-difluoroaniline, and nitroethene derivatives.
Step 1 Formation of the Sulfonyl Intermediate: 4-bromobenzenesulfonyl chloride reacts with 2,4-difluoroaniline in the presence of a base (e.g., triethylamine) to form the sulfonyl intermediate.
Step 2 Nitroethene Addition: The sulfonyl intermediate is then reacted with a nitroethene derivative under basic conditions to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo further oxidation to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The bromine atom can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium borohydride (NaBH₄).
Substitution: Sodium azide (NaN₃), thiourea.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, N-[(E)-2-(4-bromophenyl)sulfonyl-2-nitroethenyl]-2,4-difluoroaniline can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology and Medicine
This compound may exhibit biological activity due to its structural features. It could be investigated for potential use as a pharmaceutical intermediate or as a lead compound in drug discovery programs targeting specific enzymes or receptors.
Industry
In materials science, the compound’s unique properties could be exploited in the design of new materials with specific electronic, optical, or mechanical properties. It might also be used in the development of advanced polymers or coatings.
Mechanism of Action
The mechanism by which N-[(E)-2-(4-bromophenyl)sulfonyl-2-nitroethenyl]-2,4-difluoroaniline exerts its effects would depend on its specific application. For instance, if used as a pharmaceutical agent, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
- **N-[(E)-2-(4-bromophenyl)sulfonyl]-2-nitroethenyl}-3,5-bis(trifluoromethyl)aniline
- **N-[(E)-2-(4-chlorophenyl)sulfonyl]-2-nitroethenyl]-2,4-difluoroaniline
Uniqueness
N-[(E)-2-(4-bromophenyl)sulfonyl-2-nitroethenyl]-2,4-difluoroaniline is unique due to the combination of bromine, fluorine, sulfonyl, and nitro groups in its structure. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from similar compounds that may lack one or more of these functional groups.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-[(E)-2-(4-bromophenyl)sulfonyl-2-nitroethenyl]-2,4-difluoroaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrF2N2O4S/c15-9-1-4-11(5-2-9)24(22,23)14(19(20)21)8-18-13-6-3-10(16)7-12(13)17/h1-8,18H/b14-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMBOVVMOLHXDSL-RIYZIHGNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)C(=CNC2=C(C=C(C=C2)F)F)[N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1S(=O)(=O)/C(=C/NC2=C(C=C(C=C2)F)F)/[N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrF2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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